molecular formula C10H12N2O2 B14511997 2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline CAS No. 62874-98-0

2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline

Cat. No.: B14511997
CAS No.: 62874-98-0
M. Wt: 192.21 g/mol
InChI Key: ZBYGIFKERVMSFP-UHFFFAOYSA-N
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Description

2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline is an organic compound with the molecular formula C10H12N2O2. It is a derivative of aniline, where the amino group is substituted with a nitropropene group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline typically involves the nitration of 2-methylaniline followed by a condensation reaction with nitropropene. The reaction conditions often include the use of acidic or basic catalysts to facilitate the nitration and condensation processes. The compound can be purified through recrystallization using solvents such as hexane, methanol, ethanol, or isopropanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like LAH, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid, are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-Methyl-N-(1-aminoprop-1-en-2-yl)aniline.

    Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62874-98-0

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-methyl-N-(1-nitroprop-1-en-2-yl)aniline

InChI

InChI=1S/C10H12N2O2/c1-8-5-3-4-6-10(8)11-9(2)7-12(13)14/h3-7,11H,1-2H3

InChI Key

ZBYGIFKERVMSFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=C[N+](=O)[O-])C

Origin of Product

United States

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